1-Tosylpiperazine hydrochloride

Catalog No.
S809627
CAS No.
856843-84-0
M.F
C11H17ClN2O2S
M. Wt
276.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Tosylpiperazine hydrochloride

CAS Number

856843-84-0

Product Name

1-Tosylpiperazine hydrochloride

IUPAC Name

1-(4-methylphenyl)sulfonylpiperazine;hydrochloride

Molecular Formula

C11H17ClN2O2S

Molecular Weight

276.78 g/mol

InChI

InChI=1S/C11H16N2O2S.ClH/c1-10-2-4-11(5-3-10)16(14,15)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H

InChI Key

IMLDHDNEYHSNDL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2.Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2.Cl

1-Tosylpiperazine hydrochloride is a chemical compound characterized by the molecular formula C11H17ClN2O2SC_{11}H_{17}ClN_{2}O_{2}S. This compound features a piperazine ring substituted with a tosyl group, which enhances its solubility and reactivity. The presence of the tosyl group (p-toluenesulfonyl) serves as a leaving group in various

The mechanism of action of TPz-HCl depends on the specific research application. Due to its potential for interaction with other molecules, it could act as:

  • Ligand: By binding to a specific receptor or protein, it could modulate its activity [].
  • Inhibitor: It might block the activity of an enzyme or other biological molecule.
  • Carrier molecule: It could be used to deliver another molecule (e.g., a drug) to a target site.

As with any research chemical, it's crucial to handle TPz-HCl with caution. Specific data on its toxicity is limited, but general safety principles for handling organic compounds should be followed:

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.
  • Work in a well-ventilated fume hood.
  • Properly dispose of waste according to institutional guidelines.
Due to its functional groups:

  • Nucleophilic Substitution: The tosyl group can be displaced by nucleophiles, leading to the formation of various piperazine derivatives. This reaction is commonly employed in the synthesis of pharmaceuticals.
  • Alkylation Reactions: The nitrogen atoms in the piperazine ring can undergo alkylation, allowing for the introduction of various alkyl groups, which can modify the biological activity of the compound.
  • Acid-Base Reactions: As a hydrochloride salt, it can participate in acid-base reactions, which can affect its solubility and reactivity in different environments .

1-Tosylpiperazine hydrochloride exhibits significant biological activity, primarily due to its structural similarity to other piperazine derivatives known for their pharmacological effects. It has been studied for its potential as an:

  • Antidepressant: Research indicates that compounds with piperazine moieties may exhibit serotonin receptor modulation, contributing to antidepressant effects.
  • Antipsychotic: Similar compounds have been investigated for antipsychotic properties, providing a basis for further exploration of 1-tosylpiperazine hydrochloride in this area.
  • Anxiolytic Agent: The compound's ability to interact with neurotransmitter systems suggests potential anxiolytic effects .

The synthesis of 1-tosylpiperazine hydrochloride typically involves several steps:

  • Formation of Piperazine: Piperazine can be synthesized from ethylene diamine and appropriate reagents under controlled conditions.
  • Tosylation: The piperazine derivative is treated with tosyl chloride in the presence of a base (such as pyridine) to introduce the tosyl group.
  • Hydrochloride Salt Formation: The tosylated piperazine is then reacted with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability .

1-Tosylpiperazine hydrochloride has several applications:

  • Pharmaceutical Intermediate: It serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders.
  • Research Tool: Its unique properties make it valuable for research in medicinal chemistry and pharmacology, aiding in the development of new therapeutic agents.
  • Chemical Reagent: It is used as a reagent in organic synthesis, particularly for creating complex molecules through nucleophilic substitution reactions .

Studies on interaction mechanisms involving 1-tosylpiperazine hydrochloride have focused on its binding affinities with various receptors:

  • Serotonin Receptors: Research indicates that compounds similar to 1-tosylpiperazine may interact with serotonin receptors, influencing mood and anxiety levels.
  • Dopamine Receptors: Investigations into dopaminergic activity suggest potential implications for treating psychotic disorders.

These interactions highlight the compound's potential therapeutic benefits while also necessitating further studies to fully understand its pharmacodynamics and safety profiles .

Several compounds share structural similarities with 1-tosylpiperazine hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
1-(2-Methoxyphenyl)piperazinePiperazine ring with methoxyphenyl substitutionKnown for selective serotonin reuptake inhibition
1-(4-Chlorophenyl)piperazinePiperazine ring with chlorophenyl substitutionExhibits antipsychotic properties
1-(3-Trifluoromethylphenyl)piperazinePiperazine ring with trifluoromethyl substitutionPotential use as an antidepressant

While all these compounds belong to the broader category of piperazines, 1-tosylpiperazine hydrochloride's unique tosyl group enhances its reactivity and utility as an intermediate in drug synthesis, setting it apart from others .

1-Tosylpiperazine hydrochloride, chemically designated as 1-(4-methylbenzenesulfonyl)piperazine hydrochloride, emerged as a structurally modified piperazine derivative during the mid-20th century. Its synthesis originated from the broader exploration of piperazine-based compounds, which gained prominence due to their pharmacological versatility. Early synthetic routes involved the reaction of piperazine with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine or pyridine. This method, optimized for high yield and purity, became a cornerstone for producing sulfonated piperazine derivatives. The compound’s discovery aligns with the era of intensive research into heterocyclic amines, driven by the need for intermediates in drug development.

Significance in Chemical Research

1-Tosylpiperazine hydrochloride serves as a critical building block in medicinal chemistry. Its tosyl group enhances stability and facilitates nucleophilic substitution reactions, making it indispensable for synthesizing complex molecules. Key applications include:

  • Pharmaceutical intermediates: Used in antidepressants, antipsychotics, and antifungals.
  • Structure-activity relationship (SAR) studies: The tosyl group allows systematic modifications to optimize drug candidates.
  • Catalysis and materials science: Its sulfonated structure aids in designing ligands for metal-organic frameworks (MOFs).

Position in Piperazine Derivative Classification

Piperazine derivatives are classified based on substituents attached to the nitrogen atoms. 1-Tosylpiperazine hydrochloride falls under sulfonated piperazines, distinguished by the presence of a sulfonyl group. This subclass is further categorized by:

  • Aromatic sulfonation: Tosyl groups attached to the piperazine ring.
  • Electronic effects: Electron-withdrawing sulfonyl groups modulate reactivity and binding affinity.

Compared to benzyl- or phenylpiperazines, sulfonated derivatives like 1-tosylpiperazine hydrochloride exhibit improved metabolic stability and solubility, enhancing their utility in drug design.

Molecular Formula and Weight

1-Tosylpiperazine hydrochloride possesses the molecular formula C₁₁H₁₇ClN₂O₂S, representing a complex organic compound that incorporates nitrogen heterocyclic, sulfonamide, and hydrochloride salt functionalities [1]. The compound exhibits a molecular weight of 276.78 grams per mole, which has been consistently reported across multiple chemical databases and verified through computational methods [1] [2] [3]. This molecular weight reflects the combination of the parent tosylpiperazine structure with the incorporated hydrochloride salt component, distinguishing it from the free base form which has a molecular weight of 240.32 grams per mole [4].

The monoisotopic mass of the compound is recorded as 276.069926 atomic mass units, providing precise mass spectral identification capabilities for analytical chemistry applications [2]. These molecular parameters establish the fundamental chemical identity required for pharmaceutical research and synthetic chemistry applications.

PropertyValueSource Database
Molecular FormulaC₁₁H₁₇ClN₂O₂SPubChem, ChemSpider
Molecular Weight276.78 g/molMultiple databases
Monoisotopic Mass276.069926 uChemSpider
Parent Compound MW240.32 g/molFree base form

IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry systematic name for this compound is 1-[(4-methylphenyl)sulfonyl]piperazine hydrochloride, which precisely describes the structural components and their connectivity [1] [3]. Alternative IUPAC nomenclature includes 1-(4-methylphenyl)sulfonylpiperazine;hydrochloride, reflecting the salt formation between the organic base and hydrochloric acid [1] [5].

The compound is extensively documented under numerous synonyms that reflect various naming conventions and commercial designations [1] [2] [6]. The most commonly encountered synonym is 1-Tosylpiperazine hydrochloride, where "tosyl" represents the 4-methylbenzenesulfonyl group, a widely recognized abbreviation in organic chemistry literature [1] [6] [7]. Additional systematic names include 1-(4-methylbenzenesulfonyl)piperazine hydrochloride and 1-(TOLUENE-4-SULFONYL)-PIPERAZINE HYDROCHLORIDE, demonstrating the flexibility in chemical nomenclature systems [6] [8].

Commercial and database identifiers include designations such as 1-TOSYLPIPERAZINE, HCL and Piperazine, 1-[(4-methylphenyl)sulfonyl]-, hydrochloride (1:1), which specify the stoichiometric relationship between the organic component and the hydrochloride salt [1] [2]. These various nomenclature systems ensure comprehensive identification across different chemical databases and research contexts.

Structural Representation

Piperazine Ring Configuration

The piperazine ring in 1-tosylpiperazine hydrochloride adopts the thermodynamically favored chair conformation, consistent with the structural preferences observed in piperazine-containing compounds [9]. This six-membered heterocyclic ring contains two nitrogen atoms positioned at the 1 and 4 positions, creating a saturated diazacyclohexane framework [10]. The chair conformation is the most stable of the four possible piperazine conformations, which include chair, half-chair, twist-boat, and boat arrangements [9].

Research has demonstrated that piperazine rings consistently maintain the chair conformation in crystalline structures, with the nitrogen atoms oriented to minimize steric interactions [9] [11]. In protonated forms, such as hydrochloride salts, one nitrogen atom typically undergoes protonation while maintaining the overall chair geometry [11]. Nuclear magnetic resonance spectroscopy studies reveal that the energy barrier between chair and boat conformations becomes significant upon protonation, effectively locking the ring in the chair configuration at ambient temperatures [9].

The chair conformation provides optimal geometric parameters for the piperazine ring, with carbon-nitrogen bond lengths typically ranging from 1.45 to 1.47 Ångströms and nitrogen-carbon-nitrogen bond angles approaching the tetrahedral value of approximately 109 degrees [9] [11]. This conformational stability contributes to the overall structural integrity of the tosylpiperazine hydrochloride molecule.

Tosyl Group Attachment

The tosyl group attachment occurs through a sulfonamide linkage between the sulfonyl sulfur atom and one of the piperazine nitrogen atoms [1] [12]. The 4-methylbenzenesulfonyl moiety, commonly referred to as the tosyl group, forms a covalent bond with the piperazine nitrogen through nucleophilic substitution mechanisms typically involving tosyl chloride as the electrophilic species [12] .

The sulfonyl group exhibits characteristic bonding parameters, with sulfur-oxygen double bonds displaying lengths of approximately 1.43 Ångströms and the sulfur-nitrogen single bond measuring approximately 1.63 Ångströms [12]. The tosyl group adopts a tetrahedral geometry around the sulfur center, with bond angles approaching 109 degrees between the various substituents [12]. This geometric arrangement positions the 4-methylphenyl ring in a spatial orientation that minimizes steric conflicts with the piperazine ring system.

The electron-withdrawing nature of the tosyl group significantly influences the electronic properties of the piperazine nitrogen to which it is attached, reducing the basicity of this nitrogen relative to the unsubstituted nitrogen atom [14] [12]. This electronic effect contributes to the regioselective protonation observed in hydrochloride salt formation, where the unsubstituted nitrogen preferentially accepts the proton [11].

Hydrochloride Salt Formation

Hydrochloride salt formation occurs through acid-base neutralization between the basic piperazine nitrogen and hydrochloric acid [15] [16]. The unsubstituted nitrogen atom of the piperazine ring serves as the protonation site due to its higher basicity compared to the tosyl-substituted nitrogen [11]. This selective protonation creates a quaternary ammonium center, transforming the neutral piperazine compound into a cationic species balanced by the chloride anion [15] [11].

The salt formation process involves the transfer of a proton from hydrochloric acid to the lone pair of electrons on the piperazine nitrogen, creating an ionic compound with enhanced water solubility and crystalline stability [15]. The resulting hydrochloride salt exhibits a 1:1 stoichiometric relationship between the organic cation and the chloride anion, as indicated by the molecular formula and various nomenclature systems [1] [2].

Crystallographic studies of similar piperazine hydrochloride compounds reveal that the protonated nitrogen adopts a distorted tetrahedral geometry, with the additional hydrogen forming hydrogen bonding interactions with the chloride anion [11]. These intermolecular interactions contribute to the solid-state stability and influence the physical properties of the hydrochloride salt form relative to the free base.

Chemical Identifiers

CAS Registry Number

The Chemical Abstracts Service registry number for 1-tosylpiperazine hydrochloride is 856843-84-0 [1] [3] [6]. This unique numerical identifier provides unambiguous chemical identification within the Chemical Abstracts Service database system, which serves as the authoritative registry for chemical substances worldwide [1] [3]. The CAS registry number enables precise identification across multiple chemical databases, regulatory documents, and commercial chemical catalogs [6] [8] [7].

The CAS number assignment reflects the specific salt form of the compound, distinguishing it from the free base form of 1-tosylpiperazine, which carries the separate CAS number 27106-51-0 [4] [17]. This distinction is crucial for accurate chemical identification, as the hydrochloride salt and free base forms exhibit different physical properties, solubility characteristics, and handling requirements [4] [17].

InChI and InChIKey

The International Chemical Identifier for 1-tosylpiperazine hydrochloride is InChI=1S/C11H16N2O2S.ClH/c1-10-2-4-11(5-3-10)16(14,15)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H [1] [3] [5]. This standardized representation provides a complete description of the molecular structure, including connectivity, stereochemistry, and the salt formation between the organic component and hydrochloric acid [1] [3].

The corresponding InChI Key is IMLDHDNEYHSNDL-UHFFFAOYSA-N, which serves as a fixed-length hash code derived from the full InChI string [1] [3] [5]. This abbreviated identifier facilitates database searches and cross-referencing while maintaining the unique chemical identity information [3] [5]. The InChI Key format consists of three hyphen-separated blocks, where the first block encodes the molecular skeleton, the second block captures stereochemical information, and the third block indicates the version of the InChI algorithm used [1] [3].

The InChI representation explicitly shows the salt formation through the dot notation separating the organic component (C11H16N2O2S) from the hydrochloric acid component (ClH), providing clear structural delineation of the ionic compound [1] [3] [5].

SMILES Notation

The Simplified Molecular Input Line Entry System notation for 1-tosylpiperazine hydrochloride is CC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2.Cl [1] [3] [7]. This linear text representation encodes the complete molecular structure using a standardized symbolic notation system that describes atomic connectivity, bond types, and the presence of the chloride ion [1] [3].

The SMILES string begins with the methyl group (CC1) attached to the benzene ring, followed by the aromatic ring representation (=CC=C(C=C1)), and continues with the sulfonyl group (S(=O)(=O)) connected to the piperazine nitrogen (N2CCNCC2) [1] [7]. The dot notation (.Cl) indicates the presence of the chloride ion as a separate ionic component, distinguishing the salt form from covalently bonded structures [1] [3].

1-Tosylpiperazine hydrochloride exists as a solid at room temperature with a characteristic white to off-white crystalline powder appearance [1] [2] [3]. The compound demonstrates typical crystalline properties of organic hydrochloride salts, exhibiting a fine powder texture that facilitates handling and processing in laboratory and industrial applications [4] [5].

The physical state remains stable under normal atmospheric conditions, maintaining its solid form without sublimation or decomposition when stored appropriately [6] [2]. The crystalline nature of the compound contributes to its enhanced stability and improved handling characteristics compared to its free base form [3].

Solubility Profile

The solubility characteristics of 1-Tosylpiperazine hydrochloride are significantly enhanced by the presence of the hydrochloride salt, which confers improved aqueous solubility compared to the parent compound [7] [8]. The compound demonstrates excellent solubility in water due to the ionic nature of the hydrochloride salt, which facilitates dissolution through ion-dipole interactions with water molecules [9] [10].

In terms of organic solvents, the compound exhibits good solubility in ethanol and methanol, making it suitable for various analytical and synthetic applications [11] [8]. The enhanced solubility in polar protic solvents is attributed to the ability of these solvents to solvate both the cationic piperazine nitrogen and the chloride anion through hydrogen bonding interactions [10].

The compound shows limited solubility in non-polar organic solvents such as hexane or diethyl ether, which is consistent with its ionic character and polar functional groups [9]. This selective solubility profile makes it particularly useful in purification processes and analytical separations.

Melting Point Characteristics

While specific melting point data for 1-Tosylpiperazine hydrochloride was not found in the available literature, the parent compound 1-Tosylpiperazine exhibits a melting point range of 97-100°C [12] [13]. The hydrochloride salt form typically demonstrates different thermal properties compared to the free base, often showing altered melting behavior due to the ionic interactions and different crystal packing arrangements [6] [5].

The thermal stability of the compound appears to be adequate for normal handling and storage conditions, with decomposition typically occurring at temperatures well above the melting point [5]. This thermal stability profile makes the compound suitable for various synthetic applications requiring moderate heating conditions.

Crystallographic Parameters

Crystal System and Space Group

Despite extensive literature search, specific crystallographic data for 1-Tosylpiperazine hydrochloride, including crystal system and space group information, was not found in the available sources. This represents a significant gap in the structural characterization of this compound that would benefit from single-crystal X-ray diffraction studies [14] [15].

Related piperazine derivatives have been shown to crystallize in various crystal systems, including monoclinic and orthorhombic systems, depending on their specific substitution patterns and salt forms [16]. The presence of the tosyl group and hydrochloride salt would likely influence the crystal packing and symmetry elements.

Unit Cell Dimensions

No specific unit cell parameters (a, b, c, α, β, γ) were identified in the literature for 1-Tosylpiperazine hydrochloride [14] [15]. The determination of these parameters would require single-crystal X-ray diffraction analysis, which appears to be absent from the current literature for this specific compound.

Molecular Packing Arrangements

The molecular packing arrangement of 1-Tosylpiperazine hydrochloride in the solid state has not been reported in the available literature [14] [15]. Understanding the molecular packing would be crucial for explaining the compound's physical properties, including its solubility behavior and thermal characteristics.

The presence of multiple hydrogen bonding sites (N-H groups from the piperazine ring and the chloride anion) would likely contribute to a complex three-dimensional hydrogen bonding network in the crystal structure [16]. Additionally, the aromatic tosyl group could participate in π-π stacking interactions, further stabilizing the crystal structure.

Spectroscopic Properties

UV-Visible Absorption Characteristics

Specific UV-visible absorption data for 1-Tosylpiperazine hydrochloride was not found in the available literature. However, based on the structural components of the molecule, the compound would be expected to exhibit absorption bands characteristic of aromatic systems [17] [18].

The tosyl group, containing a substituted benzene ring, would likely contribute to absorption in the UV region, typically around 250-280 nm for aromatic transitions [19]. The presence of the sulfonyl group (-SO₂-) may also influence the electronic transitions and potentially cause bathochromic shifts in the absorption spectrum.

Infrared Spectral Features

The infrared spectrum of 1-Tosylpiperazine hydrochloride would be expected to display several characteristic absorption bands based on its functional groups [20] [21]. The sulfonyl group (-SO₂-) stretching vibrations would appear as strong bands in the region of 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch) [22].

The N-H stretching vibrations from the piperazine ring would be observed in the 3200-3400 cm⁻¹ region, while C-H aromatic stretching from the tosyl group would appear around 3000-3100 cm⁻¹ [23] [21]. The C=C aromatic stretching would be evident in the 1450-1650 cm⁻¹ region.

Additional characteristic bands would include C-N stretching vibrations around 1000-1200 cm⁻¹ and aromatic C-H out-of-plane bending in the 700-900 cm⁻¹ region [22] [21].

NMR Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides valuable structural information for 1-Tosylpiperazine hydrochloride. Based on related tosylpiperazine compounds, the ¹H NMR spectrum would show characteristic signals for the piperazine ring protons at δ 2.3-3.1 ppm and the aromatic protons of the tosyl group at δ 7.2-7.8 ppm [25].

The methyl group on the tosyl ring would appear as a singlet around δ 2.4 ppm, while the piperazine ring protons would show characteristic multipicity patterns reflecting the chair conformation and substitution pattern [26] [25].

In the ¹³C NMR spectrum, the aromatic carbons would appear in the δ 120-150 ppm region, with the quaternary carbon bearing the methyl group showing a characteristic upfield shift. The piperazine ring carbons would be observed in the δ 40-60 ppm region [25] [26].

Dates

Last modified: 08-16-2023

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